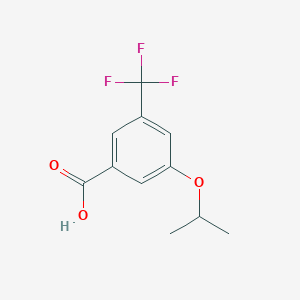
4-ethyl-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3-(trifluoromethyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl group at the fourth position and a trifluoromethyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethyl-3-(trifluoromethyl)benzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 4-ethyl-3-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique chemical structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-methyl-3-(trifluoromethyl)benzoic acid
- 4-ethyl-2-(trifluoromethyl)benzoic acid
- 4-ethyl-3-(difluoromethyl)benzoic acid
Comparison: Compared to similar compounds, 4-ethyl-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets
Properties
CAS No. |
213598-17-5 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




